molecular formula C14H12N2O2 B5324591 N-(2-cyanophenyl)-2,5-dimethyl-3-furamide

N-(2-cyanophenyl)-2,5-dimethyl-3-furamide

Cat. No. B5324591
M. Wt: 240.26 g/mol
InChI Key: DPPGVRISUCCKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-2,5-dimethyl-3-furamide, commonly known as CFA, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CFA is a furan derivative and is widely used in the synthesis of organic compounds.

Scientific Research Applications

CFA has been found to have a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. CFA has been used in the synthesis of novel anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used in the synthesis of materials for organic electronics and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of CFA is not fully understood. However, it has been suggested that CFA may act as a nucleophile and react with electrophilic compounds. CFA has also been found to inhibit the activity of certain enzymes, which may contribute to its biological activity.
Biochemical and Physiological Effects:
CFA has been found to have several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and anti-cancer activity in vitro. CFA has also been found to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

One of the main advantages of using CFA in lab experiments is its high reactivity and versatility. CFA can be easily modified to obtain a wide range of derivatives, which makes it a useful building block in organic synthesis. However, one of the limitations of using CFA is its toxicity. CFA has been found to be toxic to certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of CFA in scientific research. One area of interest is the development of novel anti-cancer agents based on CFA derivatives. Another area of interest is the use of CFA in the synthesis of materials for organic electronics. Additionally, the development of new synthetic methods for CFA and its derivatives may lead to new applications in various fields.

Synthesis Methods

The synthesis of CFA involves the reaction of 2-cyanophenylboronic acid with 2,5-dimethyl-3-furoic acid chloride in the presence of a palladium catalyst. The reaction is carried out in anhydrous tetrahydrofuran and requires careful control of the reaction conditions to obtain a high yield of the product.

properties

IUPAC Name

N-(2-cyanophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-7-12(10(2)18-9)14(17)16-13-6-4-3-5-11(13)8-15/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPGVRISUCCKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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